N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthalenedione moiety, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalenedione Intermediate: The naphthalenedione moiety can be synthesized through the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.
Amination Reaction: The naphthalenedione intermediate is then reacted with an amine derivative to form the amino-naphthalenedione compound.
Coupling with Chlorophenyl Group: The amino-naphthalenedione compound is coupled with a chlorophenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalenedione moiety to a dihydronaphthalene derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The naphthalenedione moiety is particularly important for its redox properties, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl-3-methoxybenzamide: A compound with a similar chlorophenyl group but different functional groups.
N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide: A compound with a similar naphthalenedione moiety.
Uniqueness
N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide is unique due to its combination of a chlorophenyl group, a naphthalenedione moiety, and a butanamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
908806-00-8 |
---|---|
Molecular Formula |
C26H17ClN2O5 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanamide |
InChI |
InChI=1S/C26H17ClN2O5/c27-15-9-11-16(12-10-15)28-26(34)24(32)14-22(30)19-7-3-4-8-20(19)29-21-13-23(31)25(33)18-6-2-1-5-17(18)21/h1-13,29H,14H2,(H,28,34) |
InChI Key |
CITLSTZRNQPUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.